molecular formula C9H7BrN2O B1283130 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one CAS No. 105277-14-3

5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one

Cat. No. B1283130
CAS RN: 105277-14-3
M. Wt: 239.07 g/mol
InChI Key: OQPKBHLDKBMNEC-UHFFFAOYSA-N
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Description

The compound 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one is a derivative of naphthyridine, which is a class of compounds known for their heterocyclic structure containing two nitrogen atoms in a fused ring system. This particular compound is characterized by the presence of a bromine atom and a methyl group on its naphthyridine skeleton.

Synthesis Analysis

The synthesis of related naphthyridine derivatives has been explored in the literature. For instance, the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine methyl homologs has been achieved through chemical modification of pyridine derivatives . The process involves the condensation of 1-benzyl-4-piperidinone with 3-amino-enones followed by debenzylation. Although the specific synthesis of 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one is not detailed, the methodologies described could potentially be adapted for its synthesis by incorporating a bromination step at the appropriate position on the naphthyridine ring.

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by a bicyclic ring system with nitrogen atoms at the 1 and 6 positions. The presence of substituents like a bromine atom and a methyl group can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the provided data does not include specific chemical reactions involving 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one, the synthesis of similar compounds suggests that these molecules can undergo various chemical transformations. For example, the reductive amination of Schiff's bases has been used to synthesize related compounds such as 6-methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine . This method could be indicative of the types of reactions that 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one might participate in, such as reactions involving its amino group or the bromine substituent.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Biomedical Applications

1,6-Naphthyridin-2(1H)-ones, a subgroup within the diverse naphthyridine family, exhibit a wide array of biomedical applications due to their capability to serve as ligands for various body receptors. The synthesis methods of these compounds, starting from preformed pyridine or pyridone rings, and their diverse substituents (at positions N1, C3, C4, C5, C7, C8) significantly contribute to their biomedical utility. Their potential pharmaceutical significance is highlighted by a comprehensive compilation of over 17,000 compounds and more than 1000 references, primarily patents, showcasing their vast applicability in the biomedical field (Oliveras et al., 2021).

Synthesis and Chemical Selectivity

The Suzuki–Miyaura reaction plays a pivotal role in the chemo-selective synthesis of [1,6]-naphthyridines. This reaction demonstrates excellent selectivity towards bromide groups, allowing for the synthesis of highly substituted naphthyridines with specific aryl groups at designated positions. The ability to control the substitution on the naphthyridine ring through the use of different boronic acids in a one-pot reaction exemplifies the precision and adaptability of this synthesis method in crafting compounds with desired structural and chemical properties (Kumar & Khan, 2017).

Spectroscopic Studies and Solvent Interactions

Spectroscopic analysis of 1,6-naphthyridine derivatives sheds light on their unique solvatochromic properties and structural dynamics. The studies focusing on how these compounds interact with solvents of varying polarity and hydrogen-bonding capabilities contribute significantly to understanding their behavior in different chemical environments. This knowledge is particularly valuable in predicting and tailoring the solute-solvent interactions, crucial for various chemical processes and potential pharmaceutical applications (Santo et al., 2003).

Structural Characterization and Potential Applications

Detailed structural characterization of 1,6-naphthyridin-2(1H)-one derivatives, like the crystal structure analysis, provides insights into their molecular configuration and potential biological activities. Understanding the precise molecular structure is fundamental for exploring and harnessing these compounds’ pharmacological potentials, such as their reported antiproliferative activity towards certain cancer cell lines (Guillon et al., 2017).

Mechanism of Action

The mechanism of action of 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one is not specified in the available resources.

Safety and Hazards

5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. After handling, it is advised to wash skin thoroughly. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. If inhaled, move the person to fresh air and keep at rest in a position comfortable for breathing .

properties

IUPAC Name

5-bromo-7-methyl-1H-1,6-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5-4-7-6(9(10)11-5)2-3-8(13)12-7/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPKBHLDKBMNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=O)N2)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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